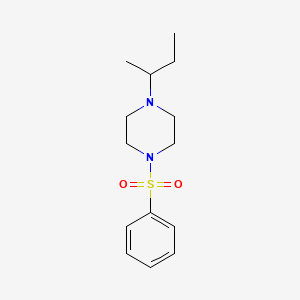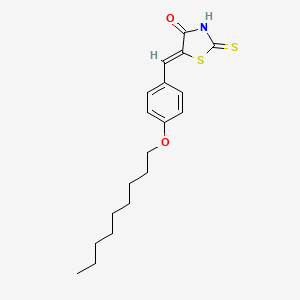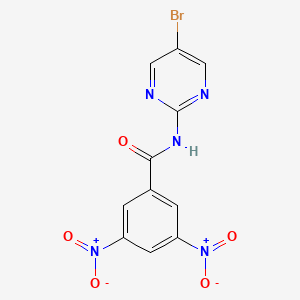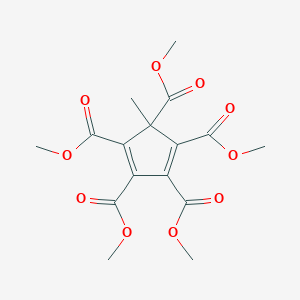
1-(Butan-2-yl)-4-(phenylsulfonyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Butan-2-yl)-4-(phenylsulfonyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives Piperazines are known for their diverse pharmacological properties and are often used in medicinal chemistry for the development of various therapeutic agents
Vorbereitungsmethoden
The synthesis of 1-(Butan-2-yl)-4-(phenylsulfonyl)piperazine typically involves the reaction of butan-2-amine with phenylsulfonyl chloride in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or slightly elevated temperatures. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.
Analyse Chemischer Reaktionen
1-(Butan-2-yl)-4-(phenylsulfonyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylsulfonyl group can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
1-(Butan-2-yl)-4-(phenylsulfonyl)piperazine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Wirkmechanismus
The mechanism of action of 1-(Butan-2-yl)-4-(phenylsulfonyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may influence signaling pathways related to cell growth and apoptosis.
Vergleich Mit ähnlichen Verbindungen
1-(Butan-2-yl)-4-(phenylsulfonyl)piperazine can be compared with other piperazine derivatives, such as:
1-(Butan-2-yl)piperazine: Lacks the phenylsulfonyl group, resulting in different chemical and biological properties.
4-(Phenylsulfonyl)piperazine: Lacks the butan-2-yl group, leading to variations in its reactivity and applications.
2-Phenyl-2-butanol: A structurally related compound with different functional groups and properties.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities.
Eigenschaften
Molekularformel |
C14H22N2O2S |
|---|---|
Molekulargewicht |
282.40 g/mol |
IUPAC-Name |
1-(benzenesulfonyl)-4-butan-2-ylpiperazine |
InChI |
InChI=1S/C14H22N2O2S/c1-3-13(2)15-9-11-16(12-10-15)19(17,18)14-7-5-4-6-8-14/h4-8,13H,3,9-12H2,1-2H3 |
InChI-Schlüssel |
JYZVPFFSZOGXED-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)N1CCN(CC1)S(=O)(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-(4-{[(3,4-Dimethoxyphenyl)carbonyl]carbamothioyl}piperazin-1-yl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B10883751.png)
![(E)-methyl 2-(2-hydroxy-3-methoxybenzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B10883753.png)
![2-(4-chlorophenyl)-N-[(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamothioyl]acetamide](/img/structure/B10883755.png)
![(E)-16-benzylidene-3-hydroxy-10,13-dimethyltetradecahydro-1H-cyclopenta[a]phenanthren-17(2H)-one](/img/structure/B10883757.png)

![2-[(5-butyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)ethanone](/img/structure/B10883767.png)

![2-({5-Benzyl-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-YL)acetamide](/img/structure/B10883770.png)
![1-Cyclooctyl-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B10883778.png)
![2-(4-Methoxyphenoxy)-1-[4-(2,4,5-trimethoxybenzyl)piperazin-1-yl]ethanone](/img/structure/B10883789.png)

![(4-Benzylpiperidin-1-yl)[1-(2,3,4-trimethoxybenzyl)piperidin-3-yl]methanone](/img/structure/B10883801.png)

![(E)-16-(4-isopropylbenzylidene)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B10883825.png)
